1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13

Übersicht

Beschreibung

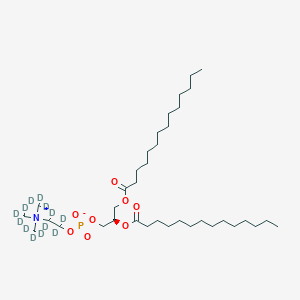

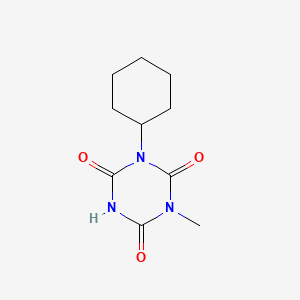

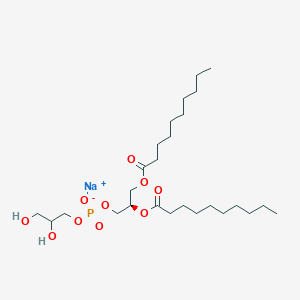

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving lipid bilayers, membrane proteins, and drug delivery systems due to its structural similarity to natural phospholipids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 can be synthesized using Steglich esterification. This method involves the reaction of sn-glycero-3-phosphocholine with myristic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more cost-effective and scalable methods. One such method includes the use of column chromatography for purification, followed by recrystallization from solvents like ethyl acetate and acetone to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 primarily undergoes reactions typical of phospholipids, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the ester bonds in the molecule.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the fatty acid chains.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often facilitated by nucleophiles like hydroxide ions.

Major Products

Hydrolysis: Produces glycerophosphocholine and myristic acid.

Oxidation: Leads to the formation of oxidized fatty acids and other oxidative by-products.

Substitution: Results in modified phospholipids with different functional groups attached to the phosphate moiety

Wissenschaftliche Forschungsanwendungen

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 has a wide range of applications in scientific research:

Chemistry: Used in studies of lipid bilayers and membrane dynamics.

Biology: Helps in understanding the interactions between lipids and proteins in cell membranes.

Medicine: Employed in drug delivery systems, particularly for targeting specific tissues or organs.

Industry: Utilized as an emulsifier in the food and pharmaceutical industries due to its ability to stabilize emulsions

Wirkmechanismus

The mechanism by which 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 exerts its effects is primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and permeability. This interaction is crucial for its role in drug delivery, where it helps in the encapsulation and controlled release of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d13 is unique due to its deuterated nature, which provides advantages in spectroscopic studies. Similar compounds include:

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in lipid bilayer studies.

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid used in membrane studies, differing in the head group.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting membrane fluidity differently compared to the saturated chains in this compound .

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3,30D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-ABPAQVLFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100720 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326495-28-7 | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphatricosan-1,1,2,2-d4-1-aminium, 4-hydroxy-N,N,N-tri(methyl-d3)-10-oxo-7-[(1-oxotetradecyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)

![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)